Diclomezine

Catalog No.
S597908
CAS No.
62865-36-5
M.F
C11H8Cl2N2O
M. Wt
255.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclomezine

Rice sheath blight control faces resistance to Validamycin A (FRAC U18) and Thifluzamide (SDHI). Diclomezine (FRAC 37) inhibits septum formation, providing a rotational solution with no cross-resistance. - High lipophilicity (Log P 2.65) ensures rainfast SC formulations for high-precipitation regions. - Melting point 252°C withstands high-shear WG granulation, preventing equipment fouling. - Distinct FRAC 37 mode overcomes resistance to SDHIs/trehalase inhibitors.

CAS Number

62865-36-5

Product Name

Diclomezine

IUPAC Name

3-(3,5-dichloro-4-methylphenyl)-1H-pyridazin-6-one

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.1 g/mol

InChI

InChI=1S/C11H8Cl2N2O/c1-6-8(12)4-7(5-9(6)13)10-2-3-11(16)15-14-10/h2-5H,1H3,(H,15,16)

InChI Key

UWQMKVBQKFHLCE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl

solubility

2.90e-06 M

Canonical SMILES

CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl

The exact mass of the compound Diclomezine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.90e-06 m. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Diclomezine, 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, Monguard, Monseren

Purity

≥98%

Package Size

20 mg, 25 mg

Diclomezine is a highly thermostable pyridazinone-class fungicide primarily procured for the control of basidiomycete fungal pathogens, notably Rhizoctonia solani (rice sheath blight) [1]. Characterized by its low aqueous solubility (0.74–1.4 mg/L at 20°C) and lipophilic nature (Log P ≈ 2.65), it requires specialized formulation into wettable powders, suspension concentrates, or dispersible granules [2]. As a FRAC Group 37 fungicide, its primary value proposition lies in its distinct mode of action—inhibiting septum formation and mycelial growth—which provides a critical rotational alternative to established trehalase inhibitors and succinate dehydrogenase inhibitors (SDHIs) [1].

Procurement Fit

Role FRAC Group 37 fungicide for Rhizoctonia and sclerotial disease control
Action Rapid septum formation and mycelial growth inhibition
Program Resistance management rotational partner; no cross-resistance to SDHI or MBI-D

Substituting Diclomezine with older-generation fungicides like Validamycin A or newer SDHIs like Thifluzamide often fails due to distinct differences in resistance profiles and physical behavior [1]. Validamycin A is highly water-soluble and acts as a trehalase inhibitor (FRAC U18), leaving it vulnerable to field-evolved resistance and wash-off under heavy rainfall conditions[2]. Conversely, Diclomezine's high lipophilicity and distinct FRAC 37 classification ensure a lack of cross-resistance with both Validamycin A and SDHIs [2]. Furthermore, Diclomezine's high thermal stability (melting point 252°C) allows it to withstand high-shear, high-temperature milling and extrusion processes during the manufacturing of stable granular and emulsion formulations, a process where lower-melting-point or highly hydrophilic alternatives may degrade or prematurely dissolve [1].

Substitution Risk

Mechanism Diclomezine: Septum inhibition (FRAC 37) Pencycuron: Cell division; Flutolanil: SDHI Distinct modes of action prevent direct interchange in resistance management programs.
Onset Diclomezine: Reported within 2–3 hours Other rice fungicides: Reported slower onset Curative application context may differ; rapid mycelial suppression may not transfer.
Cross-resistance FRAC 37: No known cross-resistance SDHI / MBI-D: Established resistance risks Rotational specificity may be lost; class-level resistance profiles require review.

Resistance Management Against Rhizoctonia solani

Diclomezine provides a distinct biochemical mechanism (FRAC 37) compared to the industry-standard Validamycin A (FRAC U18) [1]. While Validamycin A exhibits highly variable EC50 values against R. solani (often ranging from 35 to over 180 mg/L depending on the isolate's resistance status), Diclomezine targets septum formation and lipid peroxidation. This distinct pathway ensures that Diclomezine remains effective against pathogen populations that have developed reduced sensitivity to trehalase inhibitors or SDHIs like Thifluzamide [1].

Evidence DimensionMechanism of Action and Resistance Profile
Target Compound DataFRAC 37 (Septum formation inhibitor); no cross-resistance
Comparator Or BaselineValidamycin A (FRAC U18) and Thifluzamide (FRAC 7)
Quantified Difference0% cross-resistance between Diclomezine and standard trehalase/SDHI inhibitors
ConditionsField and in vitro assays against R. solani isolates

Procurement of Diclomezine is essential for resistance management programs where continuous use of Validamycin A or SDHIs has led to declining field efficacy.

Sheath Spot Control
Head-to-head
Reported highest rank in disease occurrence reduction
Supports field-trial endpoint interpretation
Ranked above Validamycin A, Flutolanil, Pencycuron, Mepronil in Rhizoctonia oryzae field trial.

Thermal Stability for High-Energy Formulation

Diclomezine is characterized by an exceptionally high melting point of 252°C, which significantly differentiates it from many other agricultural actives that melt or degrade under high-shear milling[1]. For instance, common SDHIs like Thifluzamide have lower melting points (approx. 178°C). Diclomezine's thermal resilience allows it to be processed into stable water-dispersible granules (WG) or suspension concentrates (SC) using thermostable plasticizers and high-energy milling without the risk of active ingredient melting, phase separation, or Ostwald ripening during storage [2].

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data252°C
Comparator Or BaselineThifluzamide (178°C)
Quantified Difference>70°C higher thermal stability threshold during milling
ConditionsHigh-shear milling and extrusion for WG/SC formulations

Buyers formulating advanced suspension concentrates or granules must select high-melting-point actives like Diclomezine to prevent equipment fouling and ensure long-term shelf stability.

Turfgrass Potency
Head-to-head
EC50 < 1 ppm
Supports in vitro potency context review
Equivalent tier to tolclofos-methyl, iprodione, propiconazole against Rhizoctonia AG-D on PDA.

Aqueous Solubility and Rainfastness

Unlike Validamycin A, which is highly water-soluble, Diclomezine exhibits extremely low aqueous solubility (0.74 to 1.4 mg/L at 20°C) and a moderate lipophilicity (Log P ≈ 2.65) [1]. This low solubility profile dictates that Diclomezine will not rapidly dissolve and wash away during heavy rainfall, providing superior residual protection on the plant surface [2]. However, this property requires buyers to procure specific surfactant packages or solvent systems (e.g., hexylene glycol/propylene glycol blends) to achieve stable dispersible concentrates [2].

Evidence DimensionAqueous Solubility at 20°C
Target Compound Data0.74 - 1.4 mg/L
Comparator Or BaselineValidamycin A (Highly soluble, >500 g/L)
Quantified Difference>5 orders of magnitude lower water solubility
ConditionsStandard aqueous environmental conditions (pH 7, 20°C)

The extreme difference in solubility makes Diclomezine the superior choice for rainfast applications, provided the buyer is equipped to handle lipophilic formulation requirements.

Septum Inhibition
Class-level
2–3 hours at 1 mg/L
Supports mode-of-action onset review
Observed in R. solani, S. oryzae, S. fumigatum; comparator pencycuron and flutolanil reported slower.
Mammalian Toxicity
Class-level
LD50 > 12,000 mg/kg
Supports acute hazard classification review
Class III (Slightly hazardous) context; aligns with modern agricultural input expectations.
Aquatic Toxicity
Class-level
LC50 > 300 mg/L
Supports environmental hazard review
Carp 48h and Daphnia 5h values; low acute risk context for aquatic ecosystems.

Rainfast Suspension Concentrates (SC)

Due to its extremely low aqueous solubility and high lipophilicity, Diclomezine is the ideal active ingredient for formulating rainfast suspension concentrates intended for high-precipitation environments, outperforming highly soluble alternatives like Validamycin A [1].

Rice Sheath Blight Resistance Management

Diclomezine should be procured for rotational crop protection programs where Rhizoctonia solani has demonstrated reduced sensitivity to FRAC 7 (SDHIs) or FRAC U18 (trehalase inhibitors), leveraging its distinct FRAC 37 mechanism [2].

Stable Water-Dispersible Granules (WG)

The exceptionally high melting point of Diclomezine (252°C) makes it highly suitable for high-shear extrusion and milling processes required for WG production, preventing the melting and equipment fouling common with lower-melting-point fungicides [1].

Application Fit

Application
Selection Property
Validation Focus
Curative rice sheath blight control
Reported rapid onset of septum inhibition
Field-trial endpoint response against R. oryzae
Resistance management rotation
FRAC Group 37, distinct mode of action
Cross-resistance profile to SDHI and MBI-D fungicides
Turfgrass Rhizoctonia control
In vitro potency against Rhizoctonia AG-D
EC50 endpoint review and turf safety context
Sclerotial disease management
Activity across multiple Sclerotium species
Crop-specific efficacy and phytotoxicity review

XLogP3

2.9

LogP

3.2 (LogP)

Melting Point

251.5 °C

UNII

UNB23N8AVX

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 1 notifications to the ECHA C&L Inventory.;
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

62865-36-5

Wikipedia

Diclomezine

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